

Methyl 9-Formylnonanoate: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

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For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 9-Formylnonanoate**, a bifunctional linear-chain aliphatic ester-aldehyde. Its unique structure, featuring a terminal aldehyde and a methyl ester, renders it a highly versatile building block in organic synthesis. This document delineates its physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its strategic applications in the development of complex molecules, including pharmaceutical intermediates.

Molecular Profile and Physicochemical Properties

Methyl 9-Formylnonanoate (CAS: 14811-73-5), also known as 9-Formylnonanoic acid methyl ester or Methyl 10-oxodecanoate, possesses a molecular formula of $C_{11}H_{20}O_3$ and a molecular weight of 200.28 g/mol .^{[1][2]} The molecule's utility is derived from the orthogonal reactivity of its two functional groups: the aldehyde allows for nucleophilic additions, reductive aminations, and olefination reactions, while the methyl ester provides a site for hydrolysis, amidation, or reduction.

The physical and chemical properties of **Methyl 9-Formylnonanoate** are critical for its handling, reaction setup, and purification. These are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	200.28 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₂₀ O ₃	[1]
CAS Number	14811-73-5	[1] [2]
Appearance	Colorless to light yellow clear liquid	[1]
Purity (Typical)	≥ 95% (GC)	[1]
Density	~0.970 g/mL	[1]
Boiling Point	120 - 122 °C @ 3 mmHg	[1]
Refractive Index	~1.440	[1]
Synonyms	9-Formylnonanoic acid methyl ester, Methyl 10-oxodecanoate	[1]

The structural arrangement of its functional groups is key to its synthetic utility.

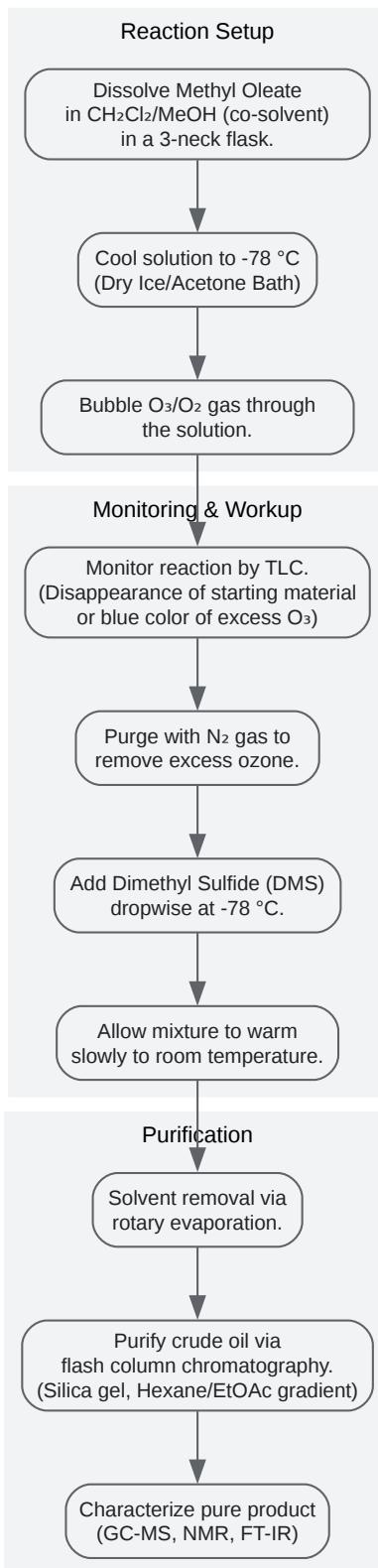
Caption: Structure of **Methyl 9-Formylnonanoate**.

Synthesis from Renewable Feedstocks: Ozonolysis of Methyl Oleate

A robust and industrially relevant synthesis for **Methyl 9-Formylnonanoate** involves the oxidative cleavage of methyl oleate, a derivative of oleic acid abundant in vegetable oils.[\[3\]](#) The method of choice is ozonolysis followed by a reductive workup, which selectively cleaves the carbon-carbon double bond to yield two carbonyl compounds. Using a reductive workup is critical to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.[\[4\]](#)

The causality for this synthetic choice is twofold: it utilizes a renewable and inexpensive starting material, and the reaction is high-yielding and specific. The Criegee mechanism describes the process wherein ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary

ozonide (1,2,4-trioxolane).^[5] The subsequent workup with a reducing agent, such as dimethyl sulfide (DMS), cleaves this ozonide to furnish the desired aldehyde products.^[4]



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Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis

- Dissolution: Dissolve methyl oleate (1.0 eq) in a 2:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a calcium chloride drying tube outlet. A typical concentration is 0.1 M.
- Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. Monitor the reaction's progress by thin-layer chromatography (TLC) or by the appearance of a persistent blue color, which indicates the presence of excess ozone.
- Quenching: Once the reaction is complete, cease the ozone flow and purge the solution with dry nitrogen or argon gas for 15-20 minutes to remove all residual ozone. This step is a critical safety measure.
- Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the reaction mixture. An exothermic reaction will occur.
- Warm-up: After the addition of DMS is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
- Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents and excess DMS.
- Purification: The resulting crude oil, which also contains nonanal (the other cleavage product), can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl 9-Formylnonanoate**.

Analytical Characterization for Quality Control

Confirming the identity and purity of **Methyl 9-Formylnonanoate** is essential. A multi-technique approach provides a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming the molecular weight. The aldehyde functionality makes this compound highly suitable for GC analysis.

- Protocol: GC-MS Analysis
 - Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent like dichloromethane or ethyl acetate.
 - GC Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 μ m film thickness) is suitable.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Expected Results: The chromatogram should show a single major peak corresponding to **Methyl 9-Formylnonanoate**. The mass spectrum should exhibit a molecular ion peak (M^+) at m/z = 200, although it may be weak. Characteristic fragment ions would include $[M-31]^+$ (loss of $\bullet OCH_3$), $[M-45]^+$ (loss of $\bullet COOCH_3$), and other fragments resulting from cleavage along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

- Protocol: NMR Analysis
 - Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - Acquisition: Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz or higher spectrometer.
- Expected Spectral Data:
 - ^1H NMR (CDCl_3):
 - $\delta \sim 9.76$ ppm (t, $J \approx 1.8$ Hz, 1H): This is the highly characteristic signal for the aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH_2 group.
 - $\delta \sim 3.67$ ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons (- OCH_3).
 - $\delta \sim 2.42$ ppm (td, $J \approx 7.4, 1.8$ Hz, 2H): A triplet of doublets for the methylene protons alpha to the aldehyde (C8-H₂).
 - $\delta \sim 2.30$ ppm (t, $J \approx 7.5$ Hz, 2H): A triplet for the methylene protons alpha to the ester carbonyl (C2-H₂).
 - $\delta \sim 1.62$ ppm (m, 4H): Multiplets for the methylene protons beta to both functional groups (C3-H₂ and C7-H₂).
 - $\delta \sim 1.30$ ppm (m, 8H): A broad multiplet for the remaining central methylene protons (C4, C5, C6-H₂).
 - ^{13}C NMR (CDCl_3):
 - $\delta \sim 202.9$ ppm: Aldehyde carbonyl carbon (-CHO).
 - $\delta \sim 174.3$ ppm: Ester carbonyl carbon (- COOCH_3).
 - $\delta \sim 51.5$ ppm: Methyl ester carbon (- OCH_3).
 - $\delta \sim 43.9$ ppm: Methylene carbon alpha to the aldehyde (C8).

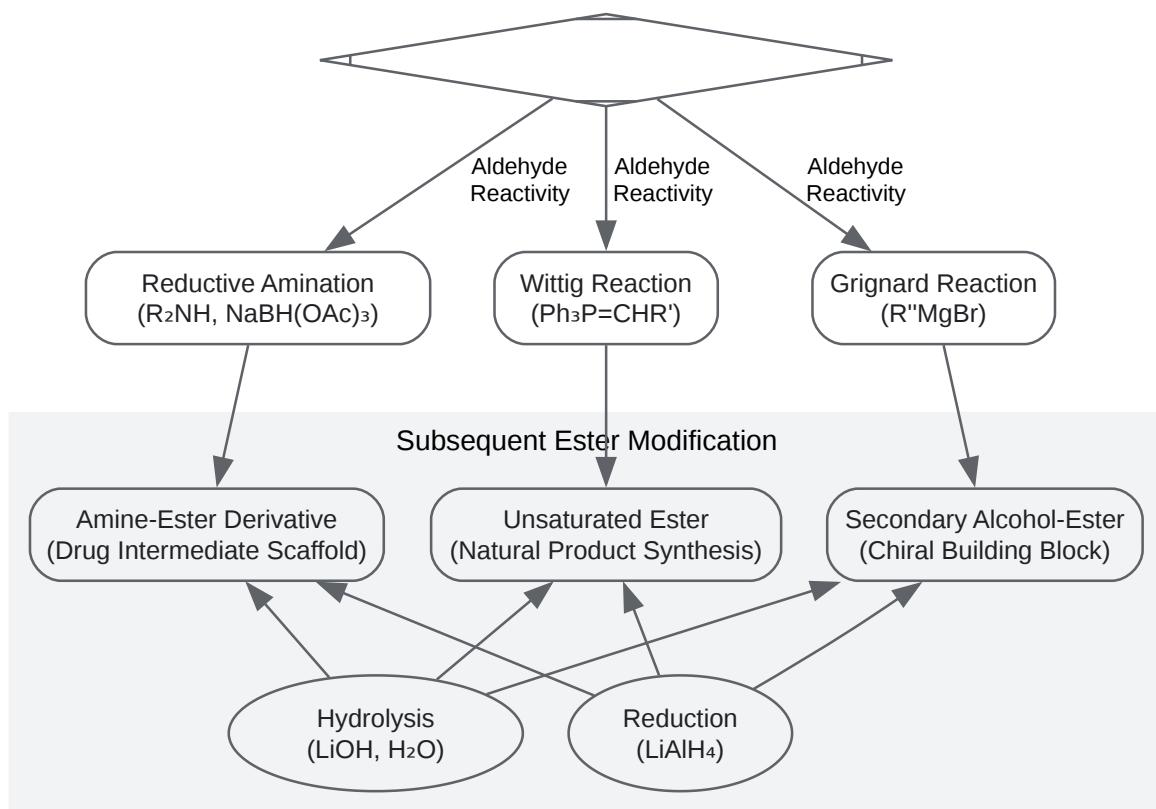
- $\delta \sim 34.1$ ppm: Methylene carbon alpha to the ester (C2).
- $\delta \sim 29.0\text{-}29.1$ ppm: Central methylene carbons (C4, C5, C6).
- $\delta \sim 24.9$ ppm: Methylene carbon beta to the ester (C3).
- $\delta \sim 22.1$ ppm: Methylene carbon beta to the aldehyde (C7).

Applications in Advanced Organic Synthesis

The value of **Methyl 9-Formylnonanoate** lies in its ability to act as a versatile linker and scaffold in multi-step syntheses. The differential reactivity of the aldehyde and ester groups allows for sequential, selective transformations.

Key Reactions:

- Reductive Amination: The aldehyde group readily reacts with primary or secondary amines to form an imine, which is then reduced *in situ* to yield a more complex secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for building libraries of drug candidates.[6][7] Common reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.[6]
- Wittig Olefination: The aldehyde can be converted into an alkene using a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly reliable for forming carbon-carbon double bonds with precise regiochemical control, which is invaluable for synthesizing natural products and their analogs.
- Further Derivatization: After modification of the aldehyde, the ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up numerous pathways for further diversification.

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Caption: Synthetic utility of **Methyl 9-Formylnonanoate**.

Handling, Storage, and Safety

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, or contact with skin.
- **Storage:** **Methyl 9-Formylnonanoate** is sensitive to air and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 0-8 °C is recommended.^[1] Aldehydes are prone to oxidation to carboxylic acids upon exposure to air, which would compromise sample purity.
- **Safety:** While specific toxicity data is limited, compounds of this class should be handled with care. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical advice if irritation persists.

Conclusion

Methyl 9-Formylnonanoate is a valuable and versatile chemical intermediate with significant potential in research, development, and manufacturing. Its efficient synthesis from renewable feedstocks, combined with the orthogonal reactivity of its ester and aldehyde functionalities, makes it an ideal building block for constructing complex molecular architectures. The protocols and data provided in this guide serve as a foundational resource for scientists aiming to leverage this compound in advanced organic synthesis and drug discovery programs.

References

- PubChem. (n.d.). Methyl 9-oxononanoate.
- Godard, A., et al. (2016). From crops to products for crops: Preserving the ecosystem through the use of bio-based molecules. ResearchGate.
- Parrino, F., et al. (2023). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI.
- Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism.
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. ResearchGate.
- Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
- ChemBK. (2024). Methyl 9-oxononanoate.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
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